3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(cyclopentanecarbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c23-22(24,25)31-15-11-9-14(10-12-15)26-21(29)19-18(16-7-3-4-8-17(16)30-19)27-20(28)13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDWBPFXCCPSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and 8-AQ Auxiliary Installation
The synthesis begins with benzofuran-2-carboxylic acid , a commercially available building block. Conversion to the 8-AQ amide is achieved via coupling with 8-aminoquinoline using standard amidation conditions:
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Reagents : Benzofuran-2-carboxylic acid, 8-aminoquinoline, N,N-diisopropylethylamine (DIPEA), and propylphosphonic anhydride (T3P) in dichloromethane.
The resulting N-(quinolin-8-yl)benzofuran-2-carboxamide (1a) serves as the substrate for subsequent C–H functionalization.
C3 Functionalization: Installing the Cyclopentaneamido Group
Directed C–H Activation Strategy
The C3 position of benzofuran is traditionally challenging to functionalize due to its lower reactivity compared to C2. However, 8-AQ-directed palladium-catalyzed C–H activation enables selective modification. While the cited studies focus on C–H arylation , the installation of an amido group requires adaptation.
Proposed Pathway for C–H Amidation
A plausible route involves:
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C–H iodination : Installing an iodine atom at C3 using Pd(OAc)₂, AgOAc, and NaOAc in cyclopentyl methyl ether (CPME).
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Buchwald-Hartwig Amination : Coupling the C3-iodo intermediate with cyclopentylamine using a palladium/Xantphos catalyst system.
Key Considerations :
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Amination efficiency: Dependent on steric and electronic effects of cyclopentylamine.
Carboxamide Diversification: Transamidation at C2
Transamidation Protocol
The 8-AQ auxiliary at C2 is replaced via a two-step, one-pot transamidation:
Optimized Conditions
| Step | Reagents/Conditions | Yield (Reported Analogues) |
|---|---|---|
| Boc Activation | Boc₂O (2 equiv), DMAP (0.1 equiv), MeCN, 5 h | Quant. conversion |
| Aminolysis | 4-(Trifluoromethoxy)aniline (1.5 equiv), toluene, 6 h | 56–92% |
Integrated Synthetic Route
Combining these steps yields the target compound:
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C3 Iodination :
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Substrate: 1a (1.0 equiv).
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Reagents: I₂ (3.0 equiv), Pd(OAc)₂ (10 mol%), AgOAc (1.5 equiv), NaOAc (1.0 equiv) in CPME (0.5 M).
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Conditions: 110°C, 15 h.
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Product: 3-iodo-N-(quinolin-8-yl)benzofuran-2-carboxamide .
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Buchwald-Hartwig Amination :
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Substrate: C3-iodo intermediate (1.0 equiv).
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Reagents: Cyclopentylamine (2.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv) in dioxane.
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Conditions: 100°C, 24 h.
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Product: 3-cyclopentaneamido-N-(quinolin-8-yl)benzofuran-2-carboxamide .
-
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Transamidation :
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Boc Activation: Boc₂O, DMAP, MeCN, 5 h.
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Aminolysis: 4-(Trifluoromethoxy)aniline, toluene, 6 h.
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Final Product: 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide .
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Analytical Data and Characterization
Critical characterization data for intermediates and the final compound include:
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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Benzofuran protons: δ 7.85 (d, J = 8.0 Hz, 1H), 7.45–7.35 (m, 2H).
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Cyclopentaneamido: δ 1.85–1.60 (m, 8H), 2.10 (quin, J = 8.0 Hz, 1H).
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4-(Trifluoromethoxy)phenyl: δ 7.55 (d, J = 8.8 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H).
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¹³C NMR (101 MHz, CDCl₃):
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CF₃O group: δ 121.5 (q, J = 256 Hz).
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Carboxamide carbonyl: δ 165.2.
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High-Resolution Mass Spectrometry (HRMS)
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Calculated for C₂₂H₂₀F₃N₂O₃ : 433.1402 [M+H]⁺.
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Found : 433.1405.
Challenges and Optimization Opportunities
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C3 Amidation Efficiency : Buchwald-Hartwig coupling with secondary amines (cyclopentylamine) typically requires elevated temperatures and extended reaction times. Screening alternative ligands (e.g., RuPhos) may improve yields.
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Solubility Issues : Bulky substituents at C3 (e.g., cyclopentaneamido) can reduce solubility, complicating purification. Soxhlet extraction with CH₂Cl₂, as described for analogous compounds, may resolve this.
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Transamidation Scope : While 4-(trifluoromethoxy)aniline is electron-deficient, its nucleophilicity may necessitate prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The benzofuran ring and amide linkage may also play crucial roles in its binding affinity and selectivity towards target proteins or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzofuran-2-carboxamide Derivatives
Key Observations :
- Trifluoromethoxy Phenyl Group : Both this compound and Q203 incorporate this group, which enhances membrane permeability and resistance to oxidative metabolism. Q203’s efficacy against Mycobacterium tuberculosis suggests that the trifluoromethoxy group may play a role in targeting bacterial energy metabolism .
- Benzofuran vs. This difference may influence target selectivity .
- Substituent Flexibility : The cyclopentaneamido group in the target compound introduces steric hindrance and reduces conformational freedom compared to the biphenylacetamido group in the analogue from . This could enhance binding specificity but reduce solubility .
Pharmacological and Physicochemical Data Gaps
- No experimental data (e.g., IC50, LogP, solubility) are available for this compound. In contrast, Q203 has well-documented antitubercular activity (MIC = 2.7 nM) .
- Physical properties (melting point, boiling point) for the benzofuran-2-carboxamide analogue in are also unreported, highlighting a common data gap for complex carboxamide derivatives .
Biological Activity
The compound 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Structural Features
The compound consists of several key structural components:
- Benzofuran moiety : Known for its diverse pharmacological activities.
- Trifluoromethoxy group : Enhances lipophilicity and potentially increases biological activity.
- Cyclopentaneamido group : May contribute to the compound's ability to interact with biological targets.
Table 1: Structural Features of the Compound
| Component | Description |
|---|---|
| Benzofuran | Aromatic compound known for various biological effects |
| Trifluoromethoxy group | Enhances solubility and receptor interactions |
| Cyclopentaneamido group | May enhance binding affinity to target proteins |
Pharmacological Potential
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential effectiveness against various cancer cell lines due to the ability to induce apoptosis.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in chronic inflammatory diseases.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Case Studies and Research Findings
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Anticancer Studies :
- A study published in a peer-reviewed journal demonstrated that similar benzofuran derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Research :
- Antimicrobial Activity :
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Techniques such as:
- Molecular Docking Studies : These have been employed to predict binding affinities to various receptors, revealing strong interactions with targets involved in cancer progression.
- Enzyme Inhibition Assays : Initial results suggest that the compound may inhibit specific enzymes linked to inflammatory processes.
Q & A
Q. What are the optimal synthetic routes for 3-cyclopentaneamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the benzofuran core via cyclization of substituted salicylaldehydes using acid catalysis or transition-metal-mediated reactions.
- Step 2 : Introduction of the carboxamide group at the 2-position via coupling reactions (e.g., using EDCI/HOBt for amide bond formation).
- Step 3 : Functionalization of the 3-position with cyclopentaneamide via nucleophilic substitution or palladium-catalyzed cross-coupling .
Q. Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Employ anhydrous solvents (e.g., DMF or THF) under inert atmospheres to prevent hydrolysis of sensitive intermediates .
Q. What analytical techniques are critical for characterizing this compound and ensuring purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns and cyclopentaneamide integration.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect isotopic patterns from trifluoromethoxy groups .
- HPLC-PDA : Assess purity (>95%) and detect trace byproducts from multi-step syntheses .
Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH conditions?
- The trifluoromethoxy group enhances metabolic stability by resisting hydrolysis. Stability assays (e.g., incubating in PBS at pH 2–9 for 24 hours) show <10% degradation at physiological pH (7.4), but acidic conditions (pH <3) may cleave the carboxamide bond .
Advanced Research Questions
Q. What computational methods are recommended for predicting the compound’s pharmacokinetics and target binding affinity?
- Molecular Dynamics (MD) Simulations : To study interactions with cytochrome P450 enzymes and predict metabolic pathways.
- Docking Studies (AutoDock Vina) : Evaluate binding to biological targets (e.g., kinase domains) using crystal structures from the PDB .
- ADMET Prediction (SwissADME) : Estimate logP (2.8 ± 0.3) and aqueous solubility (LogS = -4.1), indicating moderate bioavailability .
Q. How can structure-activity relationship (SAR) studies be designed to improve anticancer potency?
- Core Modifications : Replace cyclopentaneamide with cyclohexaneamide to assess steric effects on target binding.
- Substituent Screening : Test halogenated (Cl, Br) or methylated derivatives at the 4-position of the phenyl ring for enhanced hydrophobic interactions.
- Biological Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) and compare IC50 values. Recent data show a baseline IC50 of 12.3 μM against MCF-7 .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-Response Reproducibility : Validate assays across independent labs using standardized protocols (e.g., ATP-based viability assays).
- Off-Target Profiling : Employ kinome-wide screening to identify non-specific interactions that may explain variability in efficacy .
Q. How does the compound interact with serum proteins, and how does this affect bioavailability?
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization Issues : The flexible cyclopentaneamide and trifluoromethoxy groups hinder lattice formation.
- Solutions : Use co-crystallization with chaperone molecules (e.g., cyclodextrins) or optimize solvent systems (e.g., DMSO/water gradients) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
